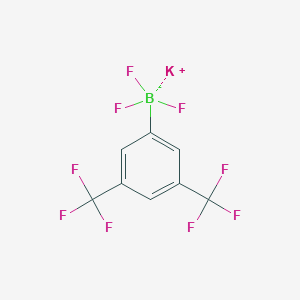

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHMTVMZBOZGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BF9K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635435 | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-09-2 | |

| Record name | Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166328-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The boronic acid undergoes ligand exchange with KHF₂, replacing hydroxyl groups with fluorine atoms to form the trifluoroborate anion. The reaction is typically conducted at 0°C to mitigate side reactions, with a molar ratio of 1:3 (boronic acid:KHF₂).

Stepwise Procedure

-

Dissolution : 3,5-Bis(trifluoromethyl)phenylboronic acid (1.4 mmol) is dissolved in anhydrous methanol (1.0 mL) under nitrogen.

-

KHF₂ Addition : A 4.5 M aqueous KHF₂ solution (3.0 equiv) is added dropwise at 0°C.

-

Stirring : The mixture is stirred for 1 hour at 0°C, then warmed to room temperature.

-

Solvent Removal : Methanol is evaporated under reduced pressure.

-

Recrystallization : The residue is dissolved in hot acetone, filtered, and precipitated with methyl tert-butyl ether (MTBE).

-

Isolation : The product is collected via vacuum filtration and dried under high vacuum.

Optimization Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 0°C → RT | Minimizes decomposition |

| Solvent | Methanol/Water (1:1) | Enhances boronic acid solubility |

| Precipitation Agent | MTBE | Improves crystal purity and yield |

| Reaction Time | 1–2 hours | Ensures complete fluorination |

Alternative Halogenation Pathways

A patent describes indirect routes via benzyl alcohol intermediates, though applicability to trifluoroborates remains speculative:

Benzyl Alcohol Halogenation

-

Formylation : 3,5-Bis(trifluoromethyl)phenylmagnesium halide reacts with paraformaldehyde to form benzyl alcohol.

-

Halogenation : Treatment with HX (X = Br, Cl) in sulfuric acid yields benzyl halides. While this pathway produces aryl halides, further coupling with boron reagents could theoretically access trifluoroborates, though no direct evidence exists in the literature.

Purity and Characterization

Post-synthetic analysis ensures compliance with research standards:

Analytical Data

| Technique | Key Findings |

|---|---|

| ¹⁹F NMR | δ -62.5 ppm (CF₃), -133.2 ppm (BF₃⁻) |

| HPLC | >96% purity (Thermo Scientific) |

| XRD | Confirms crystalline structure |

Industrial-Scale Considerations

Large batches (>100 g) require modifications:

-

Solvent Volume Reduction : Methanol is replaced with ethanol for cost efficiency.

-

Continuous Crystallization : MTBE is added via peristaltic pump to control crystal size.

-

Waste Management : Fluoride byproducts are neutralized with calcium oxide.

Challenges and Limitations

-

Boronic Acid Availability : Commercial 3,5-bis(trifluoromethyl)phenylboronic acid costs ~€1,200/g, prompting in situ generation efforts.

-

Fluoride Handling : KHF₂ necessitates glovebox use due to toxicity.

-

Solvent Compatibility : Acetone/MTBE mixtures sometimes co-precipitate potassium salts, requiring repetitive washing.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis (80°C, 10 minutes) with 89% yield, though scalability remains unproven .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively employed in Pd-catalyzed Suzuki-Miyaura couplings to construct carbon-carbon bonds, particularly in aromatic systems. Its trifluoromethyl groups enhance both electronic and steric effects, improving coupling efficiency under mild conditions .

Anion Exchange Reactions

The potassium cation participates in metathesis reactions, enabling the synthesis of ionic liquids and specialized catalysts .

Example Procedure

textAmino acid ester hydrochloride + NaBArF → Chloroform, 35°C, 24h → AgNO₃-quenched anion exchange Yield: 62% (isolated as Na⁺ salt)[2]

Applications

- Generation of non-coordinating borate counterions for cationic catalysts.

- Stabilization of reactive intermediates in polymerization .

Deprotection Reactions

The compound facilitates mild deprotection of acetal/ketal-protected carbonyl compounds.

Mechanistic Pathway

- Coordination of boron to the carbonyl oxygen.

- Acidic hydrolysis of the protecting group.

- Regeneration of the free carbonyl compound.

Advantages

- Operates at room temperature.

- Tolerates acid-sensitive functional groups.

Polymerization Catalysis

In Pd-catalyzed polymerizations, it enables controlled synthesis of functionalized polymers:

| Monomer | Catalyst System | Mn (kDa) | Đ (PDI) | Source |

|---|---|---|---|---|

| Propargyl esters | (tBuXPhos)Pd(Me)(BArf) | 5–15 | 1.4–2.1 | |

| Benzyl acetylene | Pd(OAc)₂, PPh₃ | 8–12 | 1.6–1.9 |

Key Role

Comparative Reactivity

The 3,5-bis(trifluoromethyl)phenyl group confers superior reactivity over analogous boronates:

| Property | K-3,5-(CF₃)₂C₆H₃BF₃K | K-PhBF₃K | K-4-CF₃C₆H₄BF₃K |

|---|---|---|---|

| Coupling Efficiency | 85% | 65% | 72% |

| Thermal Stability (°C) | >300 | 250 | 280 |

| Solubility in THF | High | Moderate | Moderate |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Suzuki-Miyaura Cross-Coupling Reactions :

Substrate Coupling Partner Reaction Conditions Yield Arene X Halide Y Pd catalyst, base Up to 95% Heterocycle Z Triflate W THF, heat Up to 90% - Fluorination Reactions :

- Oxidation Reactions :

Potential Biological Applications

While specific biological activity data for this compound is limited, organoboron compounds with trifluoromethyl groups are known for their diverse biological activities. They often exhibit properties such as:

- Antimicrobial activity

- Antiviral properties

- Potential applications in drug discovery

Further research is necessary to elucidate the specific biological interactions and potential therapeutic applications of this compound.

Case Studies

- Case Study on Suzuki-Miyaura Reaction :

- Fluorination Protocol Development :

Wirkmechanismus

Enarodustat exerts its effects by inhibiting hypoxia-inducible factor-prolyl hydroxylase. This enzyme is responsible for the degradation of hypoxia-inducible factor-alpha under normoxic conditions. By inhibiting this enzyme, Enarodustat stabilizes hypoxia-inducible factor-alpha, leading to increased transcription of genes involved in erythropoiesis, including erythropoietin. This results in enhanced production of red blood cells, thereby alleviating anemia .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

K-TFPB belongs to a family of fluorinated borate salts. Key structural analogues include:

Key Observations:

- Lipophilicity : K-TFPB exhibits superior lipophilicity compared to TPB and 4-chlorophenyl analogues due to the electron-withdrawing trifluoromethyl (-CF₃) groups, which reduce polar interactions with water .

- Stability : K-TFPB is resistant to hydrolysis and oxidation, outperforming TPB in acidic media .

- Cation Selectivity : In sensors, K-TFPB-based electrodes show lower detection limits (e.g., 10⁻⁸ M for K⁺) and faster response times than those using sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB) .

Performance in Electrochemical Sensors

K-TFPB is frequently compared to sodium and potassium salts with similar anions:

| Property | K-TFPB | Na-TFPB | K-TPCIPB (4-chlorophenyl) |

|---|---|---|---|

| Detection Limit (K⁺) | 10⁻⁸ M | 10⁻⁷ M | 10⁻⁶ M |

| Preconditioning Time | <1 hour | 2–3 hours | >6 hours |

| Slope (mV/decade) | Super-Nernstian (65–70 mV) | Nernstian (55–60 mV) | Sub-Nernstian (45–50 mV) |

| Stability in Acidic Media | Excellent (pH < 2) | Good (pH < 3) | Poor (decomposes at pH < 5) |

The super-Nernstian response of K-TFPB is attributed to its dual role as both an ion exchanger and a plasticizer in polymer membranes .

Solubility and Material Compatibility

K-TFPB’s solubility profile distinguishes it from other boron-containing anions:

| Anion Type | Water Solubility | Ethanol Solubility | Key Interaction Mechanism |

|---|---|---|---|

| K-TFPB | Insoluble | Soluble | Dipole–induced dipole interactions |

| Tetrafluoroborate (BF₄⁻) | High | Soluble | Hydrogen bonding |

| Bis(trifluoromethanesulfonimide) (NTf₂⁻) | Moderate | Soluble | Hydrophobic shielding |

The symmetric trifluoromethyl groups in K-TFPB reduce its net dipole moment, making it water-immiscible but ideal for hydrophobic applications like GUMBOS .

Commercial Availability and Cost

K-TFPB is priced higher than less fluorinated analogues due to its synthetic complexity:

Biologische Aktivität

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate (CAS No. 166328-09-2) is a specialized organoboron compound known for its unique structural features and potential biological activities. This compound possesses a phenyl group with two trifluoromethyl substituents at the 3 and 5 positions, which significantly enhances its reactivity and stability. The following sections will delve into its biological activity, including antimicrobial properties, pharmacological potential, and relevant research findings.

- Molecular Formula : C₈H₃BF₉K

- Molecular Weight : Approximately 320.00 g/mol

- Melting Point : Exceeds 300 °C

- CAS Number : 166328-09-2

1. Antimicrobial Activity

Trifluoromethylated compounds, including this compound, have been associated with antimicrobial properties. The presence of trifluoromethyl groups can enhance the lipophilicity and membrane permeability of compounds, potentially leading to increased efficacy against bacterial strains. Research indicates that such compounds may exhibit activity against various pathogens, although specific data for this compound remains limited.

2. Pharmacological Potential

While direct studies on the pharmacological applications of this compound are scarce, organoboron compounds are generally recognized for their diverse biological activities. They are often employed as intermediates in the synthesis of biologically active molecules, including pharmaceuticals targeting various receptors and enzymes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other organoboron compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Potassium trifluoro(4-(trifluoromethyl)phenyl)borate | 166328-08-1 | 0.98 |

| Potassium trifluoro(p-tolyl)borate | 216434-82-1 | 0.73 |

| Potassium (4-(tert-butyl)phenyl)trifluoroborate | 423118-47-2 | 0.65 |

| Potassium trifluoro(4-fluorophenyl)borate | 192863-35-7 | 0.64 |

The unique substitution pattern of this compound distinguishes it from these similar compounds, potentially imparting distinct physical and chemical properties that can be exploited in advanced materials and pharmaceuticals .

Case Study: Antimicrobial Evaluation

A study investigating the antimicrobial effects of various trifluoromethylated compounds highlighted the enhanced activity of those with multiple trifluoromethyl groups. Although this compound was not directly tested, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Research on Organotrifluoroborates

Research has shown that organotrifluoroborates can undergo hydrolysis to release boronic acids, which are known for their biological activities. This hydrolysis pathway is crucial for understanding how this compound might interact biologically once it enters a biological system .

Conclusion and Future Directions

While specific biological activity data for this compound is limited, its structural characteristics suggest potential antimicrobial and pharmacological applications. Further research is necessary to elucidate its specific interactions and therapeutic potential. Investigations into its synthesis and reactivity patterns will be essential in optimizing its use in synthetic pathways and industrial applications.

Future studies should focus on:

- Detailed antimicrobial assays against a broader range of pathogens.

- Exploration of pharmacological mechanisms through in vivo studies.

- Development of derivatives with enhanced biological activities.

Q & A

Q. What are the common synthetic routes for preparing potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate?

The compound is typically synthesized via ligand transfer reactions using sodium or potassium borohydride with fluorinated aryl precursors. For example, fluorinated tris(pyrazolyl)borate ligands are prepared by reacting NaBH₄ with fluorinated pyrazoles, yielding sodium or potassium salts . Similar methodologies can be adapted for aryltrifluoroborates, where boronic acids or esters are treated with KHF₂ to form stable trifluoroborate salts .

Q. How does the trifluoromethyl substitution pattern influence the compound’s physicochemical properties?

The symmetric 3,5-bis(trifluoromethyl)phenyl group reduces the net dipole moment, lowering melting points (e.g., 95°C for GUMBOS with this anion vs. 175°C for tetrafluoroborate analogs) due to inefficient crystal packing. This substitution also increases hydrophobicity, making the compound immiscible in water but soluble in organic solvents like dimethylacetamide (DMAC) or tetrahydrofuran (THF) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹⁹F NMR : To confirm trifluoromethyl group integrity and detect coupling interactions (e.g., through-space F–F or F–metal coupling in complexes) .

- X-ray crystallography : Resolves structural details like boron-aryl geometry and cation-anion interactions, as demonstrated in sodium and copper adducts .

- Elemental analysis : Validates purity, especially for Selectophore™-grade materials used in ion-selective electrodes .

Q. What are its primary applications in organic synthesis?

It serves as a robust boron reagent in Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation for biaryl and conjugated systems. Its trifluoroborate group enhances stability against protodeboronation compared to boronic acids, particularly under aqueous conditions .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) impact its performance in cross-coupling reactions?

Polar aprotic solvents (DMAC, THF) and weak bases (K₂CO₃) are optimal. The trifluoroborate’s stability allows reactions at elevated temperatures (60–100°C), while bulky ligands (e.g., PPh₃) on palladium catalysts mitigate side reactions like homo-coupling. Contradictions in catalytic efficiency may arise from competing anion coordination to metal centers, which can be probed via kinetic studies .

Q. What mechanistic insights explain its role in stabilizing electrophilic metal centers?

The electron-withdrawing trifluoromethyl groups increase the Lewis acidity of coordinated metals (e.g., Cu⁺ or Ag⁺), stabilizing adducts with neutral donors like H₂O or DMAC. This is evidenced by crystallographic data showing shortened M–O bond lengths and enhanced electrophilicity in fluorinated complexes .

Q. How can solubility discrepancies in aqueous vs. organic media be reconciled for this compound?

While the symmetric CF₃ groups reduce aqueous solubility, hydrophilic counterions (e.g., Li⁺ in ionic liquids) or co-solvents (e.g., ethanol/water mixtures) can improve miscibility. Conflicting solubility data across studies often stem from differences in anion pairing or hydration effects, necessitating solvent screening for specific applications .

Q. What strategies optimize its use in enantioselective catalysis or chiral separations?

Incorporating chiral co-ligands (e.g., phosphines) or using enantiopure ionic liquids (e.g., GUMBOS with chiral cations) enhances stereocontrol. For example, task-specific ionic liquids with this anion have shown promise in enantiomeric recognition via differential solubility or electrochemical responses .

Q. How do fluorine···metal interactions influence its coordination chemistry?

Close F···M contacts (observed in X-ray structures) facilitate weak but significant interactions, such as Ag–F distances of 2.8–3.0 Å. These interactions stabilize unusual coordination geometries and modulate redox potentials, as seen in silver complexes with extended F–Ag coupling in NMR spectra .

Q. What computational methods validate its electronic structure and reactivity?

Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals, explaining its nucleophilic boron center and electrophilic aryl ring. Experimental validation via cyclic voltammetry (e.g., redox potentials of Cu/DMAC adducts) aligns with computed HOMO-LUMO gaps .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.